molecular formula C10H9F3O2 B15310433 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone

Cat. No.: B15310433
M. Wt: 218.17 g/mol
InChI Key: AZMVZIMIFZRUKO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone: is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone typically begins with 2,2,2-trifluoroacetophenone and 3-methoxy-4-methylphenyl derivatives.

    Reaction Conditions: The reaction involves the use of a base, such as sodium hydroxide, and methanol as a solvent.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-7(5-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

AZMVZIMIFZRUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC

Origin of Product

United States

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